molecular formula C16H13NO2 B5441382 3-methyl-N-1-naphthyl-2-furamide

3-methyl-N-1-naphthyl-2-furamide

Cat. No. B5441382
M. Wt: 251.28 g/mol
InChI Key: WJXARCAHTFCSIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-1-naphthyl-2-furamide, also known as musk ketone, is a synthetic fragrance compound that has been widely used in the perfume industry. It was first synthesized in the early 20th century and has since been used as a fixative in many fragrances due to its long-lasting scent. In recent years, there has been a growing interest in the scientific research application of musk ketone due to its potential health effects.

Mechanism of Action

The exact mechanism of action of 3-methyl-N-1-naphthyl-2-furamide ketone is not yet fully understood. However, it is believed that 3-methyl-N-1-naphthyl-2-furamide ketone may exert its effects through the modulation of various signaling pathways in the body.
Biochemical and Physiological Effects:
Musk ketone has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, neuroprotective, and antioxidant properties. Additionally, 3-methyl-N-1-naphthyl-2-furamide ketone has been shown to have an impact on the immune system, with some studies suggesting that it may enhance immune function.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-N-1-naphthyl-2-furamide ketone in lab experiments is its long-lasting scent, which makes it useful as a marker or tracer. However, 3-methyl-N-1-naphthyl-2-furamide ketone is also known to be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 3-methyl-N-1-naphthyl-2-furamide ketone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's. Additionally, further research is needed to fully understand the mechanism of action of 3-methyl-N-1-naphthyl-2-furamide ketone and its potential impact on the immune system. Finally, there is a need for more research on the potential toxicity of 3-methyl-N-1-naphthyl-2-furamide ketone at high doses.

Synthesis Methods

Musk ketone can be synthesized through a multistep process involving the reaction of 1-naphthylamine with furfural, followed by the addition of methyl iodide. The resulting product is then purified through recrystallization to obtain pure 3-methyl-N-1-naphthyl-2-furamide ketone.

Scientific Research Applications

Musk ketone has been the subject of several scientific studies due to its potential health effects. One study found that 3-methyl-N-1-naphthyl-2-furamide ketone has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. Another study found that 3-methyl-N-1-naphthyl-2-furamide ketone has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's.

properties

IUPAC Name

3-methyl-N-naphthalen-1-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-11-9-10-19-15(11)16(18)17-14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXARCAHTFCSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642858
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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